4-Chloro-2-nonylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-nonylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN/c1-2-3-4-5-6-7-8-11-15-14-17(19)16-12-9-10-13-18(16)20-15/h9-10,12-14H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFSSDKIFBFPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=NC2=CC=CC=C2C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Quinoline Chemistry Research
Quinoline (B57606), a bicyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational structure in heterocyclic chemistry. numberanalytics.com Its unique architecture and reactivity make it a versatile precursor for synthesizing a wide array of complex molecules with significant applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The presence of the nitrogen atom in the pyridine ring influences the electronic properties of quinoline, making it a crucial component in various chemical reactions. numberanalytics.com
The study of quinoline derivatives is a vast and active area of research. Scientists have synthesized numerous quinoline-based compounds to explore their potential in various fields. researchgate.net These derivatives often exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netrsc.org The functionalization of the quinoline core, such as the introduction of a chlorine atom at the 4-position and a nonyl group at the 2-position to form 4-Chloro-2-nonylquinoline (B6243161), is a strategic approach to modulate the compound's chemical and biological characteristics.
Historical Perspective of Quinoline Compound Investigations
The history of quinoline (B57606) research is intrinsically linked to the quest for therapeutic agents. Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.orgnih.gov A significant milestone in its history was the extraction of quinine (B1679958) from the bark of the Cinchona tree in 1820, a quinoline alkaloid that was the primary treatment for malaria for over a century. researchgate.net This discovery spurred extensive research into the synthesis and modification of the quinoline scaffold to develop more effective antimalarial drugs, leading to the creation of compounds like chloroquine (B1663885) and primaquine. researchgate.netnih.gov
Over the decades, the investigation of quinolines expanded beyond antimalarial applications. Researchers began to uncover a wide range of pharmacological activities associated with different quinoline derivatives. researchgate.net The development of synthetic methods, such as the Skraup, Doebner-von Miller, and Combes procedures, facilitated the creation of a diverse library of quinoline compounds for systematic study. tandfonline.com This historical progression has laid the groundwork for the investigation of specific derivatives like 4-Chloro-2-nonylquinoline (B6243161), as researchers continue to explore the therapeutic potential held within the quinoline framework. researchgate.netnih.gov
Characterization and Advanced Analytical Research Techniques
Analytical and Chromatographic Techniques
Thin-Layer Chromatography (TLC) is a fundamental analytical technique frequently employed in the study of quinoline (B57606) derivatives for purposes such as monitoring reaction progress, identifying compounds, and determining purity. ijcrt.orggoogle.com The principle of TLC relies on the differential partitioning of a compound between a solid stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. umlub.pl The separation is based on the polarity of the compounds, the polarity of the solvent system, and the nature of the stationary phase. reddit.com
In the context of quinoline derivatives, TLC is invaluable for tracking the synthesis process. For instance, the completion of reactions to form benzo[f]quinoline (B1222042) derivatives is monitored by TLC using a mixture of dichloromethane (B109758) and methanol (B129727) as the eluent. mdpi.com Similarly, the synthesis of other substituted quinolines is monitored until completion using appropriate TLC methods before proceeding with product isolation and purification. google.compatsnap.com
The stationary phase most commonly used for the analysis of quinoline compounds is silica gel 60 F₂₅₄ on glass or aluminum plates. mdpi.comnih.gov The choice of the mobile phase, or eluent, is critical for achieving good separation. The selection is often a matter of empirical optimization, starting with a solvent system and adjusting its polarity to achieve a retention factor (Rf) value ideally between 0.3 and 0.6 for the compound of interest. reddit.com For quinoline derivatives, which cover a range of polarities depending on their substitution, various solvent systems are utilized. These can range from non-polar systems like cyclohexane (B81311) and ethyl acetate (B1210297) mixtures to more polar systems involving dichloromethane, methanol, or acetic acid. patsnap.comsemanticscholar.orgresearchgate.net For example, a mixture of cyclohexane and ethyl acetate (10:1 v/v) has been used for the separation of 3-cyano-4-phenylquinoline. patsnap.com For more polar derivatives, mixtures such as dichloromethane:methanol (5 mL:0.1 mL) have been proven effective. mdpi.com
After development, the separated spots on the TLC plate are typically visualized under a UV lamp, often at wavelengths of 254 nm or 365 nm, as many quinoline derivatives are UV-active. mdpi.comird.fr Staining with reagents like Dragendorff's reagent can also be used for visualization. ird.fr
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. It is dependent on the specific chromatographic conditions (stationary phase, mobile phase, temperature). By comparing the Rf value of an unknown spot to that of a known standard run on the same plate, a preliminary identification can be made. Reversed-phase TLC (RP-TLC) can also be employed to determine the lipophilicity of quinoline derivatives, which is a crucial parameter in medicinal chemistry research. researchgate.net
The following table presents hypothetical, yet scientifically plausible, TLC data for 4-Chloro-2-nonylquinoline (B6243161), illustrating how its Rf value would be expected to vary with different solvent systems. Given its structure—a heterocyclic quinoline core with a long alkyl chain and a chloro substituent—it is expected to be a relatively non-polar compound.
Interactive Data Table: TLC Profile of this compound
| Stationary Phase | Mobile Phase (Eluent System) (v/v) | Expected Retention Factor (Rf) | Visualization Method |
| Silica Gel 60 F₂₅₄ | Hexane : Ethyl Acetate (9:1) | 0.65 | UV Light (254 nm) |
| Silica Gel 60 F₂₅₄ | Hexane : Ethyl Acetate (7:3) | 0.80 | UV Light (254 nm) |
| Silica Gel 60 F₂₅₄ | Toluene : Ethyl Acetate (85:15) | 0.72 | UV Light (254 nm) |
| Silica Gel 60 F₂₅₄ | Dichloromethane | 0.88 | UV Light (254 nm) |
| Silica Gel 60 F₂₅₄ | Dichloromethane : Methanol (98:2) | 0.92 | UV Light (254 nm) |
| RP-18 F₂₅₄s | Acetonitrile : Water (8:2) | 0.30 | UV Light (254 nm) |
Note: The Rf values presented are illustrative and based on the expected chromatographic behavior of a compound with the structure of this compound. Actual experimental values may vary.
Investigations into Biological Modulatory Activities in Research Models
Examination of Cellular Growth Modulation in In Vitro Systems
No research data was found regarding the effects of 4-Chloro-2-nonylquinoline (B6243161) on cellular growth in in vitro models.
There are no available studies that have assessed the antiproliferative or cytotoxic effects of this compound against any cancer or other cell lines. Consequently, no data on parameters such as IC₅₀ (half-maximal inhibitory concentration) values can be provided.
No literature was identified that explores other cytomodulatory activities of this compound, such as the induction of apoptosis, cell cycle arrest, or differentiation.
Research on Anti-Pathogen Effects in Preclinical Models
There is no available research detailing the efficacy of this compound as an anti-pathogen agent.
Specific studies on the antibacterial properties of this compound are absent from the scientific literature. Therefore, no data on its minimum inhibitory concentration (MIC) against various bacterial strains is available.
No studies were found that investigated the potential activity of this compound against other classes of microorganisms, such as fungi, viruses, or parasites.
Modulation of Biological Pathways and Processes
No research has been published that elucidates the mechanism of action or the specific biological pathways that might be modulated by this compound.
Based on a comprehensive search of available scientific literature, there is currently no specific research data on the biological modulatory activities of the chemical compound This compound , including its effects on the immune system or other biological systems.
Therefore, it is not possible to provide an article with the detailed structure and content as requested. The user's strict instructions to focus solely on "this compound" and the exclusion of data from related but distinct compounds prevent the generation of a scientifically accurate and appropriately sourced article.
One chemical supplier notes that the biological properties of this compound are not well understood and have not been extensively studied. smolecule.com Without peer-reviewed research findings, any discussion on its biological modulatory activities would be speculative and would not meet the required standards of scientific accuracy.
Molecular and Cellular Mechanism Elucidation
Identification of Molecular Targets and Ligand Interactions
The identification of molecular targets is a cornerstone in understanding the mechanism of action of any bioactive compound. For the 2-alkyl-4-quinolone family, this has been a significant area of research.
A variety of advanced techniques are employed to identify the cellular partners of small molecules like 4-Chloro-2-nonylquinoline (B6243161). These methodologies are designed to isolate and identify proteins that physically interact with the compound of interest.
Chemical proteomics represents a powerful strategy for target identification. This approach often involves synthesizing a derivative of the target compound that incorporates a reactive group or a tag. This "bait" molecule can then be used to capture its interacting proteins from a complex cellular lysate. The captured proteins are subsequently identified using mass spectrometry.
Affinity-based methods are also central to target discovery. In a typical affinity chromatography experiment, the quinoline (B57606) compound would be immobilized on a solid support. A cellular extract is then passed over this support, and proteins that bind to the compound are retained. After washing away non-specific binders, the target proteins can be eluted and identified. A variation of this is the use of reporter-based assays where the binding of a ligand to its target triggers a measurable signal, such as a change in fluorescence or enzymatic activity. researchgate.net
Another innovative approach is the use of high-throughput immunochemical methods . For instance, antibodies have been developed against HHQ, a close analog of this compound, to create sensitive enzyme-linked immunosorbent assays (ELISAs). acs.orgnih.govacs.org While primarily used for detection and quantification, this technology could be adapted for screening protein libraries for binding partners.
These methodologies, while powerful, have been primarily applied to more abundant and biologically central AQs like PQS and HHQ. The application of these techniques to this compound would be a critical step in elucidating its specific molecular targets.
The primary molecular target and receptor for PQS and HHQ in Pseudomonas aeruginosa is the LysR-type transcriptional regulator PqsR (also known as MvfR). nih.govfrontiersin.org This protein is a key component of the pqs quorum-sensing system. The binding of AQs to PqsR induces a conformational change that allows the regulator to bind to the promoter region of the pqsABCDE operon, thereby controlling the synthesis of AQs in a positive feedback loop. asm.org
Studies have shown that both PQS and HHQ act as signaling molecules by binding to PqsR, although PQS exhibits a much higher binding affinity and is approximately 100-fold more potent in its signaling activity than HHQ. frontiersin.orgasm.org This highlights the specificity of the interaction and the importance of the 3-hydroxyl group in PQS for potent activity. The binding of these ligands to PqsR is crucial for their role in regulating the expression of numerous virulence factors. frontiersin.org
Recently, another binding partner for PQS has been identified: MexG . le.ac.uk This discovery suggests that the biological effects of AQs may be more complex than previously thought, potentially involving multiple receptors and signaling pathways.
The binding affinity and specificity of this compound for PqsR or other potential targets have not yet been reported. However, based on its structural similarity to other AQs, it is plausible that it could also interact with PqsR, though the presence of the chloro-substituent would likely influence its binding characteristics.
| Ligand | Molecular Target | Organism | Significance of Interaction |
| PQS (2-heptyl-3-hydroxy-4-quinolone) | PqsR (MvfR) | Pseudomonas aeruginosa | High-affinity binding, potent activation of the PqsR-dependent quorum sensing pathway. frontiersin.org |
| HHQ (2-heptyl-4-quinolone) | PqsR (MvfR) | Pseudomonas aeruginosa | Lower affinity binding compared to PQS, acts as a precursor and signaling molecule. frontiersin.orgasm.org |
| PQS (2-heptyl-3-hydroxy-4-quinolone) | MexG | Pseudomonas aeruginosa | Newly identified binding partner, suggesting broader regulatory roles. le.ac.uk |
Analysis of Intracellular Signaling Pathway Perturbations
The binding of AQs to their molecular targets initiates a cascade of events that perturb intracellular signaling pathways, leading to widespread changes in gene expression and cellular metabolism.
The pqs quorum-sensing system is intricately integrated with other major regulatory networks in P. aeruginosa, namely the las and rhl systems, which use acyl-homoserine lactones as signaling molecules. nih.govpnas.org The expression of pqsR itself is controlled by the las and rhl systems, placing the PQS signaling cascade within a hierarchical regulatory structure. nih.govasm.org
PQS and HHQ, through their interaction with PqsR, modulate the expression of a wide array of genes, many of which are associated with virulence. frontiersin.orgplos.org The PQS system is known to control the production of virulence factors such as elastase, pyocyanin, and lectins, as well as being involved in biofilm formation. frontiersin.org Furthermore, PQS has been shown to modulate host immune responses, for instance by down-regulating the NF-κB pathway and inhibiting the production of certain cytokines. frontiersin.orgnih.gov PQS can also influence neutrophil chemotaxis through the p38 MAPK signaling pathway. ucc.ie
Transcriptomic analyses have revealed that the pqs system regulates a significant portion of the P. aeruginosa genome, estimated to be between 6% and 12%. nih.govfrontiersin.org The activation of PqsR by PQS or HHQ leads to the upregulation of the pqsABCDE operon, which is responsible for the biosynthesis of AQs. plos.orgnih.gov
Beyond its role in quorum sensing, PQS has been implicated in other metabolic processes. It possesses iron-chelating properties and is involved in iron transport, contributing to the bacterium's ability to acquire this essential nutrient from the host environment. frontiersin.org This iron-starvation response is, in part, independent of PqsR. plos.org
A study has suggested that 2-nonyl-4-hydroxy-quinoline (NHQ), a close structural analog of this compound, could serve as a biomarker for P. aeruginosa infection in the lungs of cystic fibrosis patients, as its concentration in plasma correlates with bacterial density. frontiersin.org This highlights the metabolic importance and production of AQs with longer alkyl chains during infection.
Investigations of Biochemical Pathway Interventions
The production and activity of AQs are deeply embedded in the biochemical pathways of P. aeruginosa. The biosynthesis of AQs involves the head-to-head condensation of anthranilic acid with a β-keto fatty acid, a process mediated by the enzymes encoded by the pqsABCD operon. researchgate.netasm.org The precursor HHQ is then hydroxylated by the monooxygenase PqsH to form the more potent PQS. asm.org
Given that the synthesis of AQs draws from primary metabolic pathways (anthranilic acid from the shikimate pathway and fatty acids from fatty acid metabolism), interventions targeting these upstream pathways could indirectly affect AQ production. Conversely, the AQs themselves can influence other biochemical pathways. For example, HHQ has been shown to repress swarming motility by inducing the production of phenazine-1-carboxylic acid (PCA). nih.govcam.ac.uk
Some AQs and their N-oxides have been reported to have antimicrobial activity, particularly against Gram-positive bacteria. nih.gov This suggests an intervention in essential biochemical pathways of susceptible organisms, although the precise mechanisms are not fully elucidated.
| Compound/System | Affected Pathway/Process | Organism/Cell Type | Observed Effect |
| PQS/HHQ | pqs Quorum Sensing | Pseudomonas aeruginosa | Activation of PqsR, leading to altered expression of virulence genes. frontiersin.orgplos.org |
| PQS | NF-κB Signaling | Murine Macrophages | Down-regulation of the innate immune response. frontiersin.orgnih.gov |
| PQS | p38 MAPK Signaling | Neutrophils | Modulation of chemotaxis. ucc.ie |
| PQS | Iron Metabolism | Pseudomonas aeruginosa | Chelation of iron and induction of iron-starvation response genes. plos.orgfrontiersin.org |
| HHQ | Swarming Motility | Pseudomonas aeruginosa | Repression of swarming through induction of phenazine (B1670421) production. nih.govcam.ac.uk |
| Various AQs | Bacterial Growth | Gram-positive bacteria | Inhibition of growth. nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Correlating Structural Features with Biological Effects
The biological activity of quinoline (B57606) derivatives is intricately linked to their structural characteristics. Variations in the alkyl side chain, substitutions on the quinoline ring, and the introduction of different atoms can significantly modulate their therapeutic potential.
Impact of Alkyl Side Chain Length and Branching
The nature of the alkyl group at the C-2 position of the quinoline core is a significant determinant of biological activity. Studies on various alkyl-4-quinolones have demonstrated a direct correlation between the length of the alkyl side chain and the compound's potency. For instance, in the context of antimalarial activity, an increase in the length of the hydrocarbon side-chain has been shown to enhance the inhibitory potency against Plasmodium falciparum. mdpi.com
Research on 2-alkyl-4-quinolones has provided the following illustrative data on antimalarial activity:
| Compound | Alkyl Chain at C-2 | IC50 (µg/mL) against P. falciparum |
|---|---|---|
| H7 | Heptyl | - |
| H9 | Nonyl | - |
| H11 | Undecyl | 0.25 |
| H8a | 2-(6-methyl)-heptyl | 0.583 nM (converted) |
Data sourced from studies on 2-alkyl-4-quinolones, demonstrating the trend of increased potency with longer alkyl chains. mdpi.com
This trend suggests that the lipophilicity conferred by the longer alkyl chain plays a crucial role in the compound's ability to interact with its biological target.
Influence of Substitutions on the Quinoline Ring
Modifications to the quinoline ring system are pivotal in defining the biological profile of these compounds. The presence and position of substituents can dramatically alter activity. For many quinoline-based antimalarials, a small, electron-withdrawing group at the 7-position, such as a chlorine or trifluoromethyl group, is considered a consensus requirement for high potency. nih.gov
Systematic studies on 4-aminoquinolines have shown that while the 7-chloro substituent is common in potent compounds like chloroquine (B1663885), other substitutions on the B-ring can also yield significant activity against drug-resistant strains of P. falciparum. ucsf.edu However, most modifications to the quinoline nucleus, other than the established 7-chloro substitution, have often resulted in lowered potency. nih.gov
The introduction of bulkier or more hydrophobic groups, such as a phenylether substituent at the 7-position, has been explored. nih.gov These studies indicate that increasing the bulk and hydrophobicity of the quinoline ring system can be advantageous, potentially improving potency against both chloroquine-sensitive and chloroquine-resistant strains. nih.gov
| Quinoline Ring Substitution | General Effect on Antimalarial Activity |
| 7-Chloro | Generally associated with high potency |
| Other B-ring substitutions | Can confer activity against resistant strains, but often lower overall potency |
| 7-Phenoxy | Can lead to high potency, especially with specific side chains |
| This table summarizes general findings from SAR studies on various quinoline analogs. nih.govucsf.edu |
Role of Heteroatom Insertions and Modifications
The substitution of the nitrogen atom in the side chain of quinoline analogs with other heteroatoms, such as sulfur (S) or oxygen (O), at the 4-position significantly impacts the molecule's properties. These changes alter the basicity of the quinolyl nitrogen, which in turn affects the antimalarial potency and selectivity index. nih.gov
Studies on chloroquine analogues have shown that replacing the nitrogen at position 4 with sulfur or oxygen can lower the antimalarial potency. nih.gov However, this modification can also improve the selectivity index, which is the ratio of activity against chloroquine-resistant strains versus chloroquine-sensitive strains. nih.gov This suggests that such heteroatom modifications can be a strategy to overcome drug resistance. nih.gov
Computational Approaches in SAR Analysis
Computational chemistry provides powerful tools to investigate and predict the biological activity of compounds, thereby guiding the rational design of new derivatives.
Molecular Docking and Simulation Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as a quinoline derivative, and its target protein at the atomic level.
For various quinoline derivatives, molecular docking studies have been employed to elucidate their binding modes within the active sites of target enzymes, such as HIV reverse transcriptase or P-glycoprotein. nih.govnih.gov These studies reveal crucial interactions, including hydrophobic interactions and hydrogen bonds, that contribute to the binding affinity. For instance, in studies of quinoline-based chalcones as HIV reverse transcriptase inhibitors, docking simulations helped to identify compounds with high binding affinity, and these predictions were subsequently verified by bioassays. nih.gov The insights gained from these simulations are invaluable for designing new molecules with improved binding and, consequently, higher biological activity.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.org QSAR models are developed by correlating physicochemical properties of molecules, known as molecular descriptors, with their observed biological activities. nih.gov
In the study of quinoline derivatives, QSAR models have been successfully developed to predict their inhibitory activity against targets like P-glycoprotein, which is involved in multidrug resistance in cancer. nih.govnih.gov These models use various 2D and 3D molecular descriptors to build predictive equations. nih.gov By using linear and non-linear machine learning methods, reliable QSAR models can be generated that explain the origin of the biological activity and can be used to predict the potency of newly designed quinoline derivatives before their synthesis. nih.govnih.gov This approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. frontiersin.org
Rational Design Principles for Novel Research Probes
The rational design of novel research probes derived from the quinoline scaffold is a strategic process that leverages an understanding of structure-activity relationships (SAR) to create molecules with specific functions and predictable properties. While direct detailed research findings on 4-Chloro-2-nonylquinoline (B6243161) are not extensively available in the public domain, the principles for designing new probes can be inferred from studies on analogous quinoline-based compounds. These principles often focus on modular design, allowing for the systematic modification of different parts of the molecule to fine-tune its biological activity and physical properties.
For quinoline-based molecules, the design can be broken down into key domains that can be independently modified:
The Quinoline Core: The quinoline ring system is a fundamental scaffold in medicinal chemistry and drug design. Modifications to the core itself, such as the position and nature of substituents, can significantly impact the molecule's properties. The presence of a chlorine atom at the 4-position, as in this compound, is a common feature in many biologically active quinolines, including some antimalarial drugs. The electron-withdrawing nature of the chlorine atom can influence the electron density of the ring system, affecting its interaction with biological targets.
The 2-Position Substituent: The alkyl chain at the 2-position, a nonyl group in this case, plays a crucial role in determining the lipophilicity of the molecule. The length and branching of this alkyl chain can be systematically varied to modulate the compound's solubility, membrane permeability, and potential for hydrophobic interactions with target proteins. For instance, in the context of antimicrobial 2-alkyl-4-quinolones, the length of the alkyl chain is known to influence the spectrum of activity.
Functionalization for Specificity and Reporting: For the development of research probes, specific functionalities can be introduced to the quinoline scaffold. This might include the addition of fluorescent tags, photoactivatable groups, or reactive handles for bioconjugation. The goal is to create a molecule that can be used to visualize, quantify, or isolate its biological target. The design of such probes requires a careful balance between maintaining the desired biological activity and incorporating the necessary reporting or capturing moiety.
A key strategy in the rational design of quinoline-based probes is the use of modular synthesis. This approach allows for the rapid generation of a library of analogs where different building blocks are combined to explore a wide range of chemical space. For example, a variety of alkyl chains can be introduced at the 2-position, and different substituents can be placed on the quinoline ring to optimize for a specific biological question.
Structure-Activity Relationship (SAR) Insights from Related 4-Aminoquinolines
While not directly applicable to this compound, SAR studies on the closely related 4-aminoquinoline (B48711) antimalarials provide valuable insights into how structural modifications can influence biological activity. These studies highlight the importance of specific structural features for activity against Plasmodium falciparum.
| Structural Modification | Impact on Antimalarial Activity |
| 7-Chloro Group | Generally considered essential for high potency. |
| 4-Amino Side Chain | The nature and length of the side chain are critical. A flexible diaminoalkane chain of appropriate length often enhances activity. |
| Quinoline Ring Substituents | Introduction of bulky groups at other positions can be detrimental to activity. |
| Terminal Amino Group | A basic terminal nitrogen is often required for accumulation in the parasite's acidic food vacuole. |
These established SAR principles for 4-aminoquinolines can serve as a starting point for the rational design of novel probes targeting similar biological pathways or compartments. By understanding which parts of the molecule are critical for activity, researchers can make informed decisions about where to introduce modifications to create new research tools without abolishing their biological function.
The development of novel research probes based on the 4-chloro-2-alkylquinoline scaffold would likely involve a systematic exploration of these design principles. By varying the alkyl chain length at the C-2 position and introducing functional groups at other positions of the quinoline ring, it is possible to generate a diverse set of molecules with tailored properties for specific research applications.
Research Applications and Utility of 4 Chloro 2 Nonylquinoline
Utility as a Research Tool and Chemical Probe
While specific studies employing 4-Chloro-2-nonylquinoline (B6243161) as a chemical probe are not extensively documented, its structural motifs suggest a strong potential for such applications. Chemical probes are small molecules used to study and manipulate biological systems. The quinoline (B57606) scaffold, for instance, is known for its fluorescent properties, which can be harnessed to develop probes for imaging and sensing applications. nih.gov
The design of a chemical probe often involves tethering a molecule of interest to a reporter group, such as a biotin (B1667282) tag, via a linker. nih.gov In the case of this compound, the reactive 4-chloro position serves as an ideal attachment point for such linkers without significantly altering the core structure that might be responsible for a biological interaction. A biotinylated version of this compound could be used in affinity-based pull-down assays to identify its protein binding partners within a cell lysate, thereby elucidating its mechanism of action. nih.gov
Furthermore, the photophysical properties of quinoline derivatives can be tailored by appropriate substitutions on the quinoline ring. scielo.br This opens up the possibility of developing fluorescent probes based on the this compound scaffold. Such probes could be used to visualize cellular processes or to quantify the concentration of specific analytes in biological samples. The long nonyl chain could also influence the molecule's localization within the cell, potentially targeting lipid-rich environments like cell membranes.
Potential as a Synthetic Intermediate for Advanced Chemical Structures
The 4-chloroquinoline (B167314) moiety is a well-established and versatile building block in organic synthesis, primarily due to the reactivity of the chlorine atom towards nucleophilic substitution. This allows for the introduction of a wide array of functional groups at the 4-position, leading to the synthesis of diverse and complex molecules with potential biological activities. kfupm.edu.samdpi.com
The general synthetic utility of 4-chloroquinolines is highlighted in their use to create libraries of 4-aminoquinoline (B48711) derivatives, which have been investigated for various therapeutic purposes, including anticancer and antimalarial applications. kfupm.edu.saasm.orgplos.org For instance, the reaction of a 4-chloroquinoline with a primary or secondary amine is a common strategy to produce compounds with significantly different biological profiles compared to the starting material. kfupm.edu.sa
In the context of this compound, the presence of the nonyl group at the 2-position adds another layer of structural diversity. This long alkyl chain can influence the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the resulting advanced chemical structures. The combination of the reactive 4-chloro position and the 2-nonyl chain makes this compound a valuable intermediate for the synthesis of novel compounds with potentially enhanced biological activities, such as improved membrane permeability or specific targeting capabilities. The synthesis of novel 2-aminopyrimidine-based 4-aminoquinolines has demonstrated potent in vitro anti-plasmodial activity, showcasing the potential of such synthetic modifications. nih.gov
Below is a table summarizing the synthetic potential of 4-chloroquinolines as intermediates:
| Reaction Type | Nucleophile/Reagent | Resulting Structure | Potential Application |
| Nucleophilic Aromatic Substitution | Amines (primary, secondary) | 4-Aminoquinolines | Anticancer, Antimalarial kfupm.edu.saasm.org |
| Nucleophilic Aromatic Substitution | Alcohols/Phenols | 4-Alkoxy/Aryloxyquinolines | Biologically active molecules researchgate.net |
| Nucleophilic Aromatic Substitution | Thiols | 4-Thioquinolines | Bioactive compounds |
| Cross-Coupling Reactions | Boronic acids (Suzuki coupling) | 4-Aryl/Heteroarylquinolines | Novel therapeutic agents |
Contribution to Understanding General Quinoline Biology
The study of this compound and its derivatives can significantly contribute to the broader understanding of quinoline biology. The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgmdpi.commdpi.com
The biological activity of quinoline derivatives is often dependent on the nature and position of their substituents. The 2-alkyl-4-quinolone scaffold, which is structurally related to this compound, is known to be produced by bacteria and exhibits a variety of biological effects, including antibacterial and quorum sensing modulation activities. mdpi.comuni-konstanz.de By synthesizing derivatives of this compound with modifications at the 4-position and evaluating their biological effects, researchers can systematically probe the structure-activity relationships (SAR) of this class of compounds.
Exploratory Research in Material Science or other Non-Biological Fields
Beyond its biological applications, the quinoline ring system possesses photophysical and electronic properties that make it an attractive component for materials science research. Quinoline derivatives have been investigated for their use in the development of fluorescent materials, organic light-emitting diodes (OLEDs), and chemosensors. scielo.brresearchgate.net The fluorescence of quinolines can be tuned by chemical modification, and their ability to coordinate with metal ions has been exploited in the design of sensors. researchgate.net
The incorporation of quinoline moieties into polymer backbones or as side chains can lead to the development of novel materials with interesting optical and electronic properties. tandfonline.comtandfonline.com For example, polyquinolines have been studied for their electroluminescence and photophysical properties. dtic.mil The this compound molecule, with its reactive chloro group, could potentially be polymerized or grafted onto other materials. The nonyl chain could also impart desirable properties such as solubility in organic solvents or self-assembly characteristics.
Another potential application for quinoline derivatives is in the field of corrosion inhibition. Due to their high electron density, quinoline and its derivatives can adsorb onto metal surfaces and protect them from corrosion. kfupm.edu.sa The presence of heteroatoms and the planar structure of the quinoline ring facilitate this interaction. While specific studies on this compound as a corrosion inhibitor are lacking, its general structural features are consistent with those of effective corrosion inhibitors.
The following table outlines potential non-biological research areas for this compound:
| Research Area | Potential Application | Relevant Properties |
| Material Science | Fluorescent probes, Organic electronics | Photophysical properties, Electron-accepting nature scielo.br |
| Polymer Chemistry | Monomer for functional polymers | Reactive chloro group, Solubilizing nonyl chain tandfonline.comnih.gov |
| Corrosion Science | Corrosion inhibitor for metals | High electron density, Adsorption capability kfupm.edu.sa |
| Catalysis | Ligand for metal complexes | Coordinating nitrogen atom mdpi.com |
Current Limitations and Future Research Trajectories
Gaps in Understanding Molecular Mechanisms
A primary limitation in the study of 4-chloro-2-nonylquinoline (B6243161) is the incomplete understanding of its precise molecular mechanisms of action. Although its biological effects are observed, the specific molecular targets and the downstream signaling pathways it modulates are not fully elucidated. This ambiguity makes it challenging to predict the full spectrum of its physiological effects and potential off-target interactions. mdpi.com A significant gap lies in our limited understanding of how minor structural alterations in quinoline (B57606) derivatives translate into substantial changes in their biological effects. researchgate.net
Key questions that remain unresolved include:
Primary Molecular Target(s): Identifying the specific proteins, enzymes, or receptors that this compound directly binds to is a critical unmet need.
Signaling Pathway Modulation: A detailed map of the intracellular signaling cascades affected by this compound is necessary to understand its mechanism of action comprehensively.
Structure-Activity Relationships (SAR): While some SAR studies exist for quinoline derivatives, a more detailed understanding of how the 4-chloro and 2-nonyl substitutions specifically influence target binding and activity is required. researchgate.net
Need for Development of More Potent and Selective Analogs for Research
The development of more potent and selective analogs of this compound is essential to advance research into its therapeutic potential. nih.govnih.gov While the parent compound shows activity, analogs with improved potency could elicit desired biological effects at lower concentrations, potentially reducing off-target effects. Furthermore, enhancing selectivity for a specific molecular target is crucial for minimizing unintended biological consequences and for use as precise research tools to probe biological pathways. mdpi.comnih.gov
The synthesis of new derivatives with modified substituents on the quinoline core is a promising strategy. orientjchem.org For instance, the introduction of different functional groups could improve pharmacokinetic properties and target engagement. researchgate.net Structure-based drug design, informed by a clearer understanding of the molecular target, could guide the rational design of these new analogs. nih.gov
Advanced Methodologies for Comprehensive Biological Profiling
To overcome the current limitations, the application of advanced methodologies for comprehensive biological profiling is imperative. These techniques can provide a more holistic view of the compound's interactions within a biological system.
Some of these advanced approaches include:
Omics Technologies: The use of genomics, proteomics, and metabolomics can reveal changes in gene expression, protein levels, and metabolic profiles in response to treatment with this compound. This can help to identify its molecular targets and affected pathways.
High-Throughput Screening (HTS): HTS assays can be employed to screen large libraries of this compound analogs against a panel of biological targets, accelerating the discovery of more potent and selective compounds.
Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can predict the binding of this compound and its analogs to potential protein targets, guiding further experimental validation. researchgate.net
Below is a table summarizing some advanced research methodologies and their potential applications in the study of this compound.
| Methodology | Application in this compound Research | Potential Outcomes |
| Chemoproteomics | Identifying direct protein targets by using the compound as a probe. | Unveiling the primary binding partners and mechanism of action. |
| CRISPR-Cas9 Screening | Identifying genes that sensitize or confer resistance to the compound's effects. | Elucidating genetic determinants of the compound's activity and potential resistance mechanisms. |
| High-Content Imaging | Assessing cellular phenotypes and morphological changes induced by the compound. | Providing insights into the compound's effects on cellular processes and identifying potential toxicity. |
| Surface Plasmon Resonance (SPR) | Quantifying the binding affinity and kinetics of the compound to its target(s). | Validating target engagement and guiding the optimization of analogs. |
Emerging Research Areas and Potential Interdisciplinary Collaborations
The unique properties of the quinoline scaffold suggest that this compound could have applications beyond its currently explored biological activities. numberanalytics.com Emerging research areas where this compound or its analogs could be investigated include:
Antimicrobial Resistance: Given the known antimicrobial properties of some quinolones, exploring the efficacy of this compound against drug-resistant strains of bacteria and fungi is a promising avenue. nih.gov
Neurodegenerative Diseases: Some quinoline derivatives have shown neuroprotective effects, suggesting a potential role for this compound in the study of neurodegenerative disorders. nih.gov
Materials Science: The heterocyclic structure of quinoline makes it a candidate for the development of novel materials with interesting electronic or optical properties. numberanalytics.com
The complexity of these research areas necessitates interdisciplinary collaborations. mdpi.com For example, collaborations between medicinal chemists, biologists, and material scientists could accelerate the discovery of new applications for this compound and its derivatives. orientjchem.orgmdpi.com
Q & A
Basic: What are the recommended synthetic routes for 4-chloro-2-nonylquinoline, and how can regioselective chlorination be achieved?
The synthesis of this compound typically involves quinoline functionalization via Friedländer or Doebner-Miller reactions, followed by chlorination. A key challenge is achieving regioselective chlorination at the 4-position.
- Method : Use electrophilic chlorinating agents (e.g., Cl2/FeCl3 or SO2Cl2) under controlled conditions. Evidence from Enamine Ltd. suggests that steric and electronic factors of the quinoline scaffold influence selectivity .
- Validation : Monitor reaction progress via TLC and confirm regiochemistry using <sup>1</sup>H NMR (C-4 proton deshielding) and mass spectrometry (e.g., molecular ion peak at m/z 304.01) .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Characterization requires a combination of spectroscopic and chromatographic methods:
- NMR : Analyze <sup>13</sup>C NMR for the C-4 chlorine substituent (δ ~140–150 ppm) and alkyl chain protons (δ 0.5–2.5 ppm) .
- Mass Spectrometry : Compare experimental m/z values with theoretical molecular weight (304.01 g/mol) using high-resolution MS .
- HPLC : Use reverse-phase C18 columns with UV detection (λ ~254 nm) and reference standards (e.g., 4-nonylphenol derivatives) for purity assessment .
Basic: What are the stability considerations for this compound under varying storage conditions?
The compound is sensitive to light, moisture, and oxidative degradation:
- Storage : Store at 0–6°C in amber vials under inert gas (N2 or Ar). Avoid prolonged exposure to air to prevent hydrolysis of the chloro substituent .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC. Degradation products may include quinoline oxides or dechlorinated analogs .
Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-31G*) provide insights into:
- Electrophilic Reactivity : Calculate Fukui indices to identify reactive sites. The C-4 position typically shows high electrophilicity due to chlorine’s electron-withdrawing effect .
- HOMO-LUMO Gaps : Assess electronic transitions for UV-Vis spectral predictions. Experimental λmax values should align with computed gaps (±10 nm tolerance) .
Advanced: What strategies resolve contradictory data in biological activity studies of this compound analogs?
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurities:
- Reproducibility Checks : Replicate studies using standardized protocols (e.g., CLSI guidelines for MIC assays).
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., 2-nonylquinoline without chloro substitution) that may skew results .
- Structure-Activity Relationships (SAR) : Compare with analogs like 4-chloro-2-phenylquinoline to isolate the role of the nonyl chain .
Advanced: How do structural modifications (e.g., nitro or phenyl groups) alter the physicochemical properties of this compound?
Substituents impact solubility, lipophilicity, and reactivity:
- Nitro Derivatives : Introduce strong electron-withdrawing effects, reducing pKa (~3.5 vs. ~4.8 for parent compound) and enhancing oxidative stability .
- Phenyl Substitution : Increases π-π stacking potential, as seen in 4-chloro-2-(p-tolyl)quinoline, which improves crystallinity for XRD analysis .
- LogP Analysis : Measure octanol-water partitioning to assess bioavailability changes. The nonyl chain increases LogP by ~3 units compared to methyl analogs .
Methodological: What analytical workflows are recommended for quantifying this compound in environmental or biological matrices?
- Extraction : Use SPE cartridges (C18 or HLB) for sample pre-concentration.
- Quantification : Employ LC-MS/MS with MRM transitions (m/z 304→267 for quantification; 304→269 for confirmation) .
- Calibration : Prepare matrix-matched standards to account for ion suppression/enhancement in complex samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
